Acetamide,N-(4-phenyl-3-butynyl)- Acetamide,N-(4-phenyl-3-butynyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18496802
InChI: InChI=1S/C12H13NO/c1-11(14)13-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,6,10H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

Acetamide,N-(4-phenyl-3-butynyl)-

CAS No.:

Cat. No.: VC18496802

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,N-(4-phenyl-3-butynyl)- -

Specification

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name N-(4-phenylbut-3-ynyl)acetamide
Standard InChI InChI=1S/C12H13NO/c1-11(14)13-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,6,10H2,1H3,(H,13,14)
Standard InChI Key GPBVWZZEMHMBSG-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCCC#CC1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Chemical Structure

The compound features an acetamide group (CH3CONH\text{CH}_3\text{CONH}-) attached to a 4-phenyl-3-butynyl moiety. The phenyl ring is linked to a triple-bond-containing butynyl chain, conferring rigidity and planar geometry. The IUPAC name is N-(4-phenyl-3-butynyl)acetamide, and its SMILES representation is \text{CC(=O)NCC#CC1=CC=CC=C1} .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC12H13NO\text{C}_{12}\text{H}_{13}\text{NO}
Molecular Weight187.238 g/mol
SMILESCC(=O)NCC#CC1=CC=CC=C1
Exact Mass187.099716 Da

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(4-phenyl-3-butynyl)acetamide typically involves amide coupling between 4-phenyl-3-butyn-1-amine and acetyl chloride or acetic anhydride. A representative protocol includes:

  • Protection of the amine: The primary amine group in 4-phenyl-3-butyn-1-amine is protected using tert-butyloxycarbonyl (BOC) to avoid side reactions .

  • Acetylation: The protected amine reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate .

  • Deprotection: Acidic hydrolysis removes the BOC group, yielding the final product .

Table 2: Reaction Conditions

StepReagents/ConditionsYield
ProtectionBOC2_2O, DCM, DMAP85–90%
AcetylationAcetyl chloride, Et3_3N, DCM75–80%
DeprotectionHCl (4M in dioxane)95%

Physicochemical Properties

Thermal and Solubility Data

The compound has a boiling point of 389.8 \pm 25.0 \, ^\circ\text{C} and a flash point of 232.5 \pm 8.1 \, ^\circ\text{C} . Its vapor pressure is 0.0±0.9mmHg0.0 \pm 0.9 \, \text{mmHg} at 25°C, indicating low volatility . The calculated logP\log P of 2.16 suggests moderate lipid solubility, suitable for membrane permeability in biological systems .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1650cm11650 \, \text{cm}^{-1} (amide C=O stretch) and 2100cm12100 \, \text{cm}^{-1} (alkyne C≡C stretch) .

  • NMR:

    • 1H NMR^1\text{H NMR}: δ 1.98 (s, 3H, CH3_3), 2.45 (t, 2H, CH2_2-C≡C), 3.35 (q, 2H, NHCH2_2), 7.25–7.40 (m, 5H, aromatic) .

    • 13C NMR^{13}\text{C NMR}: δ 22.1 (CH3_3), 30.5 (CH2_2-C≡C), 85.4 (C≡C), 126–129 (aromatic), 170.1 (C=O) .

ParameterValueSource
Flash Point232.5 \pm 8.1 \, ^\circ\text{C}
Vapor Pressure0.0±0.9mmHg0.0 \pm 0.9 \, \text{mmHg}
Recommended PPEGloves, goggles, lab coat

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